molecular formula C12H10FNO3 B15198112 4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid

4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B15198112
M. Wt: 235.21 g/mol
InChI Key: OARLUEBDZCTKPZ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical production.

    Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize impurities.

    Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the indole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroindole-3-acetic acid: Another indole derivative with a similar structure but different functional groups.

    4-Fluoro-1H-indole-3-carboxylic acid: Similar indole derivative with a carboxylic acid group at the 3-position.

Uniqueness

4-(4-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of both a fluorine atom and a butanoic acid moiety, which can significantly influence its chemical properties and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

4-(4-fluoro-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10FNO3/c13-8-2-1-3-9-12(8)7(6-14-9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17)

InChI Key

OARLUEBDZCTKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)CCC(=O)O

Origin of Product

United States

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